
3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid
Overview
Description
3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (CAS 119736-16-2) is a pyran derivative featuring a benzyloxy group at position 3 and a carboxylic acid moiety at position 2. Its molecular formula is C₁₃H₁₀O₅, with a molecular weight of 246.22 g/mol (). Structurally, the compound consists of a six-membered pyran ring with a ketone group at position 4, a benzyl-protected hydroxyl group at position 3, and a carboxylic acid at position 2 ().
This compound serves as a critical intermediate in synthesizing antiviral agents, notably Baloxavir marboxil, a cap-dependent endonuclease inhibitor used against influenza (). Its commercial availability from suppliers in China, India, and Germany underscores its industrial relevance (). Safety data indicate hazards such as skin/eye irritation and respiratory toxicity (H302, H315, H319, H335), necessitating careful handling ().
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-4-oxo-4h-pyran-2-carboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s structural analogs are characterized by variations in substituent positions, functional groups, or ring systems. Key examples include:
Compound Name | CAS No. | Molecular Formula | Substituent Differences | Key Applications |
---|---|---|---|---|
5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | 1219-33-6 | C₁₃H₁₀O₅ | Benzyloxy at position 5 (vs. 3) | Intermediate for heterocyclic drugs |
3-(5-(Benzyloxy)-4-oxo-4H-pyran-2-yl)acrylic acid | 154150-75-1 | C₁₅H₁₂O₅ | Acrylic acid substituent at position 2 | Polymer precursors, medicinal chemistry |
4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid | 1000350-06-0 | C₇H₃F₃O₄ | Trifluoromethyl group at position 6 | Fluorinated drug candidates |
2-Phenyldihydro-2H-pyran-4(3H)-one | 265664-91-3 | C₁₁H₁₂O₂ | Dihydro-pyran ring; phenyl at position 2 | Catalysis, organic synthesis |
Key Observations :
- Positional isomerism (e.g., benzyloxy at position 5 vs. 3) alters electronic distribution and steric effects, impacting reactivity and binding affinity ().
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability and lipophilicity, making derivatives suitable for CNS-targeting drugs ().
- Ring saturation (e.g., dihydro-pyran) reduces conjugation, affecting UV absorbance and metabolic stability ().
Physicochemical Properties
Thermal Stability : The trifluoromethyl derivative exhibits higher thermal stability due to strong C–F bonds ().
Biological Activity
3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is a compound belonging to the class of chromones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a chromone backbone with a benzyloxy group and a carboxylic acid functional group, which contribute to its biological properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Biological Activities
1. Antiallergic Properties
Research has indicated that chromone derivatives exhibit significant antiallergic activities. For instance, certain derivatives have been shown to inhibit rat passive cutaneous anaphylaxis effectively. In particular, this compound has been evaluated alongside other chromone derivatives for its ability to modulate allergic responses, suggesting potential therapeutic applications in treating allergic conditions.
2. Anticancer Activity
Chromones have also been studied for their anticancer properties. Some derivatives have demonstrated the ability to reduce the invasive behavior of cancer cells, particularly HT 1080 fibrosarcoma cells. The structure-activity relationship studies indicate that modifications in the chromone structure can enhance anticancer efficacy. The specific mechanisms may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
3. Uricosuric and Natriuretic Effects
Certain chromone derivatives, including this compound, have shown promising uricosuric (promoting uric acid excretion) and natriuretic (promoting sodium excretion) activities. These properties could be beneficial in treating conditions like gout and hypertension. The biological activity in this regard suggests that further exploration could lead to new therapeutic agents for managing these diseases.
Synthesis and Derivative Studies
The synthesis of this compound involves several methods, primarily utilizing furfuryl alcohol as a starting material. Various synthetic routes have been developed to optimize yield and minimize toxic by-products, making it suitable for industrial applications .
Table: Synthesis Methods Overview
Method | Starting Material | Key Steps | Yield |
---|---|---|---|
Method A | Furfuryl alcohol | Rearrangement, Addition, Hydroxyl Protection, Oxidation | High |
Method B | Alternative Reagents | Multiple steps with potential toxic by-products | Moderate |
Case Studies and Research Findings
Several studies have focused on the biological activities of similar chromone derivatives:
- Antiallergic Activity : A study demonstrated that novel 2-carboxylic acids derived from pyrano[3,2-c]1-benzopyran-4-one exhibited higher degrees of antiallergic activity compared to established drugs like disodium cromoglycate.
- Cancer Cell Inhibition : Research on 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acids showed significant inhibition of HT 1080 fibrosarcoma cell invasion, indicating a potential pathway for anticancer drug development.
- Natriuretic Activity : Chromone derivatives were tested for their ability to promote sodium excretion in animal models, showing promise as diuretics.
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used for 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, and what catalytic systems are effective?
- Methodology : Multi-component reactions catalyzed by organobases like L-proline or DABCO are commonly employed. For example, condensation of acetylene esters with α,β-unsaturated nitriles forms the pyran core . Palladium-catalyzed cyclization under inert conditions (e.g., N₂ atmosphere) is also viable, with reaction temperatures maintained at 60–80°C to avoid decarboxylation . Purification typically involves flash chromatography (silica gel, ethyl acetate/hexane gradients).
Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should researchers prioritize?
- Methodology :
- 1H/13C NMR : Benzyloxy protons appear at δ 4.8–5.2 ppm; conjugated carbonyl carbons resonate at δ 165–175 ppm .
- IR : Strong C=O stretches (~1700 cm⁻¹) for the lactone and carboxylic acid groups.
- X-ray crystallography : Confirms bond lengths (e.g., C-O: 1.36–1.42 Å) and dihedral angles in the pyran ring .
Q. How can functionalization of the benzyloxy and carboxylic acid groups be systematically approached?
- Methodology :
- Benzyloxy group : Deprotection via hydrogenolysis (H₂/Pd-C) or acidic cleavage (HCl/EtOH) yields hydroxyl derivatives .
- Carboxylic acid : Esterification (Fischer method: H₂SO₄/ROH) or amide coupling (EDC/HOBt) enables diversification . For advanced libraries, introduce substituents at C-5 via aldol reactions .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for derivatives be resolved?
- Methodology : Standardize assays using reference compounds (e.g., GI129471 ) and validate dose-response curves across ≥3 replicates. Orthogonal assays (e.g., enzymatic inhibition vs. cytotoxicity) clarify mechanism-specific effects. Statistical analysis (nonlinear regression for IC₅₀ determination) minimizes variability .
Q. What computational strategies predict reactivity and target interactions for this compound?
- Methodology :
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.
- Molecular docking : Simulate binding to biological targets (e.g., AutoDock Vina) to identify π-π stacking or hydrogen-bonding interactions with active-site residues .
Q. How can side reactions during benzyloxy group manipulation be minimized in multi-step syntheses?
- Methodology : Use protecting groups (e.g., TMS ethers) for intermediates prone to oxidation. Conduct benzylation at low temperatures (-20°C) and monitor via TLC (ethyl acetate/hexane 3:7). Post-reaction purification with size-exclusion chromatography removes oligomers .
Q. What enantioselective strategies enable chiral derivative synthesis, and which catalysts show promise?
Properties
IUPAC Name |
4-oxo-3-phenylmethoxypyran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-10-6-7-17-12(13(15)16)11(10)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSJBKBZMGSIPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(OC=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.